N-Boc-N-methyl-2-bromophenethylamine
CAS No.:
Cat. No.: VC13749103
Molecular Formula: C14H20BrNO2
Molecular Weight: 314.22 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C14H20BrNO2 |
---|---|
Molecular Weight | 314.22 g/mol |
IUPAC Name | tert-butyl N-[2-(2-bromophenyl)ethyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-7-5-6-8-12(11)15/h5-8H,9-10H2,1-4H3 |
Standard InChI Key | CKMJMLQAJILELX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1Br |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1Br |
Structural and Chemical Identity of N-Boc-N-methyl-2-bromophenethylamine
N-Boc-N-methyl-2-bromophenethylamine (systematic IUPAC name: tert-butyl [(2-bromophenethyl)(methyl)carbamate*) is a derivative of phenethylamine with distinct functional modifications:
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A bromine atom at the ortho position of the phenyl ring.
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A methyl group and a Boc-protected amine on the ethylamine sidechain.
Molecular Formula and Mass
Property | Value |
---|---|
Molecular formula | C₁₄H₁₉BrN₂O₂ |
Average molecular weight | 327.22 g/mol |
Monoisotopic mass | 326.0584 Da |
The Boc group (C₄H₉O₂) confers stability to the amine during synthetic reactions, while the bromine atom enhances electrophilic reactivity for cross-coupling transformations .
Synthetic Pathways and Methodological Considerations
Boc Protection of Primary Amines
Physicochemical Properties and Characterization
Spectroscopic Data
While direct spectral data for N-Boc-N-methyl-2-bromophenethylamine is limited, analogous compounds provide insights:
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¹H NMR: The Boc group’s tert-butyl protons resonate as a singlet near δ 1.46 ppm, while aromatic protons appear as multiplet signals between δ 7.1–7.6 ppm .
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¹³C NMR: The carbonyl carbon of the Boc group appears at ~δ 155 ppm, with quaternary carbons of the tert-butyl group at δ 28–30 ppm .
Stability and Solubility
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Stability: The Boc group is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane).
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Solubility: Soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water.
Applications in Organic Synthesis and Drug Discovery
Building Block for Cross-Coupling Reactions
The bromine atom enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, tert-butyl (2-bromo-3-(trifluoromethyl)benzyl)carbamate was used to synthesize biaryl structures via palladium-catalyzed cross-coupling .
Peptide and Polymer Synthesis
The Boc-protected amine is a key intermediate in solid-phase peptide synthesis (SPPS). Patent US5831005A highlights the use of Boc-protected submonomers for constructing N-substituted oligomers on solid supports .
Parameter | Description |
---|---|
GHS Hazard Codes | H315-H319-H335 (Skin/Eye/Respiratory irritation) |
Storage | 2–8°C, inert atmosphere, desiccated |
Brominated compounds require careful handling due to potential toxicity. Personal protective equipment (PPE) and fume hoods are mandatory during synthesis .
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